molecular formula C13H16F2N2O6 B1382758 Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate CAS No. 1429913-47-2

Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate

Cat. No. B1382758
CAS RN: 1429913-47-2
M. Wt: 334.27 g/mol
InChI Key: XNUPVXLGUVZGFQ-UHFFFAOYSA-N
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Description

Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate, also known as DFP-bz or benzyl-DFP, is a chemical compound with the molecular formula C13H16F2N2O6 . It is a compound of interest in various fields of chemistry and biology .


Molecular Structure Analysis

The molecular structure of Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate is complex, with multiple functional groups. The compound has a molecular weight of 334.27 g/mol. For a detailed molecular structure, it is recommended to refer to resources like PubChem .


Physical And Chemical Properties Analysis

Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate has a molecular weight of 334.27 g/mol. More detailed physical and chemical properties are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Biological Activity Benzyl carbamates have been synthesized and studied for their potential antineoplastic and antifilarial properties. For instance, compounds like methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant growth inhibition in certain cells, suggesting their role in mitotic spindle poisoning. These compounds also showed substantial in vivo antifilarial activity against various adult worms in experimentally infected subjects (Ram et al., 1992).

Analytical Method Development High-performance liquid chromatography (HPLC) methods have been developed to determine compounds like mebendazole and its degradation product, showcasing the importance of benzyl carbamates in analytical chemistry (Al-Kurdi et al., 1999).

Bioisosteric Replacement and Drug Development Benzyl carbamates have been investigated as part of structure-activity relationship studies for drugs like tuberculosis drug PA-824. Replacing certain linkages with carbamate functionality has been explored to address issues like oxidative metabolism, lipophilicity, and aqueous solubility (Blaser et al., 2012).

Antitubercular Agents Some (3-benzyl-5-hydroxyphenyl)carbamates have shown potent inhibitory activity against M. tuberculosis strains, showcasing their potential as new antitubercular agents. Such compounds have been designed, synthesized, and evaluated for their in vitro and in vivo efficacy (Cheng et al., 2019).

Improved Aminomethylation Electrophiles Benzyl N-[(benzyloxy)methyl]carbamate has been used as an electrophile in the synthesis of (benzyloxy)carbonyl (Cbz)-protected chiral β2-amino acids, improving the impurity profile and easing intermediate purification (Brocklehurst et al., 2010).

Biological Activity and Applications

Anticholinesterase and Anti-Inflammatory Agents Novel fluorinated benzyl carbamates of 4-aminosalicylanilides, designed as agents with expected anticholinesterase and anti-inflammatory activity, were prepared and characterized. Their hydro-lipophilic properties were studied, indicating the significant influence of lipophilicity on biological activity (Jankech et al., 2020).

Butyrylcholinesterase Inhibitors Compounds like isosorbide-2-benzyl carbamate-5-salicylate have been found to be highly potent and selective inhibitors of human BuChE, indicating their potential in therapeutic applications (Carolan et al., 2010).

Molecular Modeling and Synthesis for Ixodicide Activity Ethyl benzyl carbamates, with potential ixodicide (tick-killing) activity, have been synthesized and optimized using molecular modeling methods, indicating the versatility of benzyl carbamates in pest control and biological research (Hugo et al., 2019).

Mechanism of Action

The mechanism of action of Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate is not specified in the available resources. Its biological activities, if any, are not mentioned .

Safety and Hazards

The safety and hazards associated with Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate are not specified in the available resources . It is always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

benzyl N-(2-amino-3,3-difluoropropyl)carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2.C2H2O4/c12-10(13)9(14)6-15-11(16)17-7-8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9-10H,6-7,14H2,(H,15,16);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUPVXLGUVZGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(F)F)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzyl (2-azido-3,3-difluoropropyl)carbamate (305 g, 1.13 mol) (1500 mL) and cobalt chloride (60 g, 460 mmol) in THF was added dropwise sodium borohydride (2.44 M solution in water, 2000 mL, 4.87 mol) over a period of 2 hours. After 2 hours, the reaction mixture was filtered, and the filtrate was extracted with ethyl acetate (2×2000 mL). The organic layers were combined, dried over anhydrous sodium sulfate, filtered, concentrated under reduced pressure, and diluted with oxalic acid (1.22 M solution in ethyl acetate, 1500 mL, 1.83 mol). After 2 hours, the mixture was filtered to afford benzyl (2-amino-3,3-difluoropropyl)carbamate oxalic acid salt. The material was used without further purification.
Name
benzyl (2-azido-3,3-difluoropropyl)carbamate
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 g
Type
catalyst
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step Two

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